ethyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 3,5-dimethyl-1-(2-nitrophenyl)sulfonylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6S/c1-4-23-14(18)13-9(2)15-16(10(13)3)24(21,22)12-8-6-5-7-11(12)17(19)20/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAYPNVUQKMRST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate is a compound that belongs to the pyrazole class, which has been extensively studied for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and relevant research findings.
- Chemical Formula : C11H12N4O4S
- Molecular Weight : 288.31 g/mol
- CAS Number : 802372
1. Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. This compound has been tested for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| This compound | 61–85 | 76–93 | 10 |
| Dexamethasone (Standard) | 76 | 86 | 1 |
These results indicate that the compound shows promising anti-inflammatory potential comparable to established anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that this compound could be a viable candidate for developing new antimicrobial agents .
3. Anticancer Activity
Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. The compound was evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HT29 (Colon Cancer) | <10 |
| A431 (Skin Cancer) | <15 |
The compound exhibited significant cytotoxicity against these cell lines, indicating its potential as an anticancer agent .
Case Studies
Study on Anti-inflammatory Effects : A study conducted by Selvam et al. synthesized several pyrazole derivatives and tested their anti-inflammatory effects using the carrageenan-induced rat paw edema model. This compound was among the most effective compounds tested, showing a reduction in edema comparable to ibuprofen .
Antimicrobial Efficacy : Burguete et al. reported on the synthesis of novel pyrazole derivatives and their antimicrobial activities against strains like E. coli and S. aureus. The study highlighted the importance of specific structural features in enhancing antimicrobial activity, with this compound demonstrating promising results .
Scientific Research Applications
Antiinflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. Ethyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate has shown promise in this regard. For instance, a comparative study indicated that compounds with a p-nitrophenyl moiety connected to a pyrazole scaffold exhibited superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .
Antimicrobial Properties
Research has also focused on the antimicrobial potential of this compound. In a series of experiments, derivatives of pyrazoles were evaluated for their antibacterial and antifungal activities. The results demonstrated that certain modifications to the pyrazole structure could enhance its efficacy against various pathogens, suggesting a pathway for developing new antimicrobial agents .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions that include condensation and cyclization processes. The structural modifications can significantly influence the biological activity of the resulting compounds. For example, variations in the sulfonyl group or the introduction of different substituents on the pyrazole ring can lead to compounds with enhanced pharmacological profiles .
Pesticide Development
The compound's potential as an agricultural chemical is noteworthy. It has been identified as a key intermediate in the synthesis of fungicides and herbicides. The presence of the pyrazole ring contributes to its effectiveness as a pesticide, providing a mechanism for inhibiting specific biological pathways in target organisms .
Case Study 1: Pyrazole-Based Fungicides
In one study, this compound was tested as part of a new class of fungicides. The results indicated that it effectively inhibited fungal growth in vitro and demonstrated low toxicity to non-target organisms, making it a candidate for further development .
Case Study 2: Herbicide Efficacy
Another investigation assessed the herbicidal activity of this compound against common agricultural weeds. The findings revealed that formulations containing this compound provided significant weed control while minimizing environmental impact compared to conventional herbicides .
Data Table: Comparative Analysis of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues from
describes pyrazole derivatives with variations in aryl substituents and fused heterocyclic systems. Key examples include:
Key Observations:
- The 2-nitrobenzenesulfonyl group in the target compound may confer greater stability compared to halogenated aryl groups in 15a/b, as nitro groups resist hydrolysis better than halogens.
- Melting Points:
Sulfonamide Derivatives (–6)
Compounds such as ethyl 3,5-dimethyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate (CAS 956938-60-6) differ in the sulfonyl substituent:
| Property | Target Compound | CAS 956938-60-6 |
|---|---|---|
| Sulfonyl Group | 2-Nitrophenyl | 2-Methyl-5-nitrophenyl |
| XLogP3 | Not reported | 2.7 |
| Hydrogen Bond Acceptors | 7 | 7 |
| Commercial Status | Active (inferred) | Discontinued |
Key Observations:
- The methyl group at the 5-position in CAS 956938-60-6 increases steric hindrance and lipophilicity (XLogP3 = 2.7) compared to the target compound’s unsubstituted nitro group.
- Discontinuation of CAS 956938-60-6 may reflect challenges in synthesis, stability, or market demand .
Electronic and Reactivity Profiles ()
Conceptual density functional theory (DFT) can predict reactivity differences:
- Nitro vs. Halogen Substituents: The nitro group’s strong electron-withdrawing nature increases the pyrazole ring’s electrophilicity, making the target compound more reactive toward nucleophilic attack than halogenated analogues (e.g., 15a/b ) .
- Fukui Function Analysis: The ethyl ester and sulfonyl groups in the target compound may act as electrophilic centers, whereas halogenated derivatives (e.g., 15b ) exhibit nucleophilic regions at chlorine atoms .
Q & A
Q. What are the typical synthetic routes for preparing ethyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yields?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or cyclocondensation reactions. For example, sulfonylation of pyrazole precursors with 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., cesium carbonate in DMSO at 0–21°C) is common . Yields depend on temperature control and stoichiometry; excess sulfonylating agents (2.0 equiv) improve conversion but may increase by-products. Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) is critical for isolating isomers .
Q. What spectroscopic and crystallographic techniques are recommended for structural elucidation?
- Methodological Answer :
- Spectroscopy : Use -NMR to confirm substituent positions (e.g., methyl groups at C3/C5) and LC-MS for purity (>95%) .
- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves stereoelectronic effects, such as dihedral angles between the pyrazole core and sulfonyl/nitrophenyl groups . Refinement with SHELXL accounts for weak hydrogen bonds (C–H⋯O/N) in packing diagrams .
Q. What safety protocols are essential during synthesis and handling?
Q. How can reaction by-products be minimized during sulfonylation?
- Methodological Answer : Optimize reaction time (16–24 hours) and use slow reagent addition to reduce exothermic side reactions. Monitor progress via TLC or LC-MS. For example, triazenyl intermediates often require dry-load purification on Celite to prevent decomposition .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole sulfonylation be addressed computationally?
- Methodological Answer : Apply conceptual density functional theory (DFT) to predict electrophilic/nucleophilic sites. Calculate Fukui functions () to identify reactive pyrazole positions (e.g., N1 vs. C4). Solvent effects (DMF, DMSO) can be modeled using polarizable continuum models (PCMs) to refine regioselectivity predictions .
Q. What strategies resolve contradictions between spectral data and crystallographic findings?
- Methodological Answer : Cross-validate NMR chemical shifts with X-ray torsion angles. For example, if -NMR suggests free rotation of the 2-nitrophenyl group but crystallography shows a fixed dihedral angle (e.g., 45.6°), consider dynamic effects in solution vs. solid-state packing . Use variable-temperature NMR to probe conformational flexibility.
Q. How can by-products like regioisomers be repurposed for structure-activity studies?
- Methodological Answer : Isolate isomers via preparative HPLC and screen for biological activity. For example, ethyl 1-(4-bromobenzyl)-3-(triazenyl)-1H-pyrazole-4-carboxylate (41% yield) and its 5-substituted isomer (59% yield) can be tested as kinase inhibitors or antimicrobial agents .
Q. What experimental and computational methods validate electronic effects of the 2-nitrophenyl group?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
